S-(4-Methoxyphenyl) cyclohexylcarbamothioate
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Overview
Description
S-(4-Methoxyphenyl) cyclohexylcarbamothioate is an organosulfur compound known for its diverse range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methoxyphenyl) cyclohexylcarbamothioate typically involves the reaction of isocyanides with elemental sulfur and aryl iodides. This process is catalyzed by copper and involves two consecutive C–S bond formations . Another method involves the use of molecular iodine-mediated synthesis from isocyanides, thiols, and water under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
S-(4-Methoxyphenyl) cyclohexylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
S-(4-Methoxyphenyl) cyclohexylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antiviral, bactericidal, and anesthetic properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with unique mechanisms of action.
Industry: Utilized in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of S-(4-Methoxyphenyl) cyclohexylcarbamothioate involves its interaction with various molecular targets and pathways. The compound is known to affect calcium channels and muscarinic receptors, leading to its biological effects . It may also have an anesthetic effect on smooth muscle tissues.
Comparison with Similar Compounds
S-(4-Methoxyphenyl) cyclohexylcarbamothioate can be compared with other carbamothioate derivatives and organosulfur compounds:
Similar Compounds: S-(4-Methoxyphenyl) N-cyclohexylcarbamothioate, S-(4-Methoxyphenyl) N-(4-(ethoxycarbonyl)phenyl)thiocarbamate.
Uniqueness: The presence of the methoxy group on the phenyl ring and the cyclohexyl group in the carbamothioate structure provides unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
CAS No. |
65236-05-7 |
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Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
S-(4-methoxyphenyl) N-cyclohexylcarbamothioate |
InChI |
InChI=1S/C14H19NO2S/c1-17-12-7-9-13(10-8-12)18-14(16)15-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,15,16) |
InChI Key |
YUUSRBHTCKBSSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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